molecular formula C11H14BNO2 B12929436 (2,5-Dicyclopropylpyridin-3-yl)boronic acid

(2,5-Dicyclopropylpyridin-3-yl)boronic acid

Cat. No.: B12929436
M. Wt: 203.05 g/mol
InChI Key: HRQVPVGIUNUGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dicyclopropylpyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two cyclopropyl groups. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dicyclopropylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dicyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and borates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2,5-Dicyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and separation applications .

Similar Compounds:

  • Phenylboronic acid
  • Pyridinylboronic acid
  • Cyclopropylboronic acid

Comparison: this compound is unique due to the presence of both cyclopropyl and pyridine groups, which confer distinct steric and electronic properties. Compared to phenylboronic acid, it offers enhanced reactivity and selectivity in certain cross-coupling reactions. The cyclopropyl groups also provide additional rigidity and stability to the molecule, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H14BNO2

Molecular Weight

203.05 g/mol

IUPAC Name

(2,5-dicyclopropylpyridin-3-yl)boronic acid

InChI

InChI=1S/C11H14BNO2/c14-12(15)10-5-9(7-1-2-7)6-13-11(10)8-3-4-8/h5-8,14-15H,1-4H2

InChI Key

HRQVPVGIUNUGLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C3CC3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.